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molecular formula C5H14N2 B124047 Cadaverine CAS No. 462-94-2

Cadaverine

Cat. No. B124047
M. Wt: 102.18 g/mol
InChI Key: VHRGRCVQAFMJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762949

Procedure details

To 1,5-pentanediamine (1 g) dissolved in 10 ml water was added S-methylthiopseudourea sulfate (1.36 g) in 10 ml. of water. The amine solution was held at 45°-48° during the addition which took 1 hour. Stirring was continued for 8 hours. The volume was evaporated to about 10 ml under a stream of N2 on the steam bath. Ethanol (10 ml) and 10% NaHCO3 (10 ml) plus 10 ml of 2,4-pentanedione were added and the solution refluxed overnight. After brief cooling the solution was acidified to pH 1-2 and heated at 90° for 10 min. The cooled acidified mixture was then extracted thoroughly with ether, basified with 2N NaOH, and extracted with CHCl3. The combined CHCl3 extracts were evaporated to yield the crude product which was used without purification, wt 996 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].S(O)(O)(=O)=O.CS[C:15](=[NH:17])[NH2:16]>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:5])[N:17]=[C:15]([NH:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][NH2:7])[N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCN)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The volume was evaporated to about 10 ml under a stream of N2 on the steam bath
ADDITION
Type
ADDITION
Details
Ethanol (10 ml) and 10% NaHCO3 (10 ml) plus 10 ml of 2,4-pentanedione were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After brief cooling the solution
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted thoroughly with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The combined CHCl3 extracts were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)NCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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